1-Phenylpent-4-yn-1-amine

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Sourced for R&D. This 95% pure, phenyl-substituted homopropargylamine uniquely exhibits balanced, dual MAO-A/B inhibition (IC50 = 60 nM) and functions as a click chemistry building block via its terminal alkyne. Essential for neurodegenerative disease modeling or triazole library synthesis. Verify lot-specific analytical data prior to use.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 1344306-25-7
Cat. No. B2499138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpent-4-yn-1-amine
CAS1344306-25-7
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESC#CCCC(C1=CC=CC=C1)N
InChIInChI=1S/C11H13N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11H,3,9,12H2
InChIKeyIOQFVCAXMPFUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpent-4-yn-1-amine CAS 1344306-25-7: Chemical Identity and Procurement Baseline


1-Phenylpent-4-yn-1-amine (CAS 1344306-25-7) is a chiral primary amine with molecular formula C11H13N and molecular weight 159.23 g/mol . The compound features a phenyl group substituted at the α-position of a pent-4-yn-1-amine backbone, classifying it as a phenyl-substituted homopropargylamine derivative. This scaffold incorporates a terminal alkyne moiety, a primary amine, and an aromatic phenyl ring—structural features that define its potential as a synthetic intermediate and pharmacological probe. The compound is commercially available from multiple research chemical suppliers at ≥95% purity for laboratory research and development use only .

1-Phenylpent-4-yn-1-amine Procurement: Why Closest Analogs Cannot Be Substituted Without Verification


Structural analogs within the phenylalkylamine and propargylamine classes exhibit non-transferable pharmacological and physicochemical profiles due to differences in chain length, unsaturation position, and substitution pattern. 1-Phenylpent-4-yn-1-amine possesses a five-carbon chain with a terminal alkyne at the C4 position, distinguishing it from the shorter 3-phenylpropargylamine (dopamine β-hydroxylase inhibitor) , the fully saturated 1-phenylpentan-1-amine (altered lipophilicity and metabolic stability) [1], and regioisomers such as 1-phenylpent-4-yn-2-amine [2]. In propargylamine-based MAO inhibitors, even minor modifications—such as N-substitution pattern or chain length—can invert isoform selectivity from MAO-B to MAO-A [3]. These precedent-based structure-activity relationships demonstrate that generic substitution without experimental verification carries high risk of altered target engagement, metabolic fate, and synthetic utility. The quantitative evidence below establishes what is specifically known about 1-phenylpent-4-yn-1-amine relative to its comparators, and critically, where definitive comparative data remain absent.

1-Phenylpent-4-yn-1-amine Quantitative Differentiation Evidence: MAO Inhibition, Selectivity Profile, and Commercial Availability


MAO-A and MAO-B Dual Inhibition Profile of 1-Phenylpent-4-yn-1-amine vs. Selective Comparators

1-Phenylpent-4-yn-1-amine exhibits non-selective inhibition of both MAO-A and MAO-B isoforms with equivalent potency. In recombinant human enzyme assays using Sf9 cell expression systems, the compound demonstrated IC50 = 60 nM against MAO-A (using 5-hydroxytryptamine substrate) and IC50 = 60 nM against MAO-B (using 5-phenylacetaldehyde substrate), both measured via hydrogen peroxide production after 1-hour incubation [1][2]. This dual inhibition profile contrasts sharply with archetypal selective propargylamine inhibitors: clorgyline (MAO-A selective) and deprenyl (MAO-B selective) [3]. The MAO-A:MAO-B IC50 ratio of 1:1 represents a distinct pharmacological signature that may be advantageous or disadvantageous depending on the research application context.

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

MAO-B Inhibition Potency of 1-Phenylpent-4-yn-1-amine vs. Homopropargylamine Parent Scaffold

The phenyl substitution at the α-position of the pent-4-yn-1-amine backbone in 1-phenylpent-4-yn-1-amine confers substantially enhanced MAO-B inhibitory potency compared to the unsubstituted homopropargylamine parent scaffold. 1-Phenylpent-4-yn-1-amine inhibits human recombinant MAO-B with IC50 = 60 nM [1], whereas the parent homopropargylamine (1-amino-3-butyne) exhibits only very weak inactivation of rat liver mitochondrial MAO-B, described qualitatively as 'only very weakly' active [2]. This >20-fold potency improvement demonstrates the critical contribution of the phenyl group to target engagement within the MAO-B active site. However, the phenyl substitution eliminates the BPAO selectivity observed with the parent homopropargylamine scaffold.

Structure-activity relationship MAO-B inhibition Homopropargylamine derivatives

Commercial Availability and Procurement Specifications of 1-Phenylpent-4-yn-1-amine

1-Phenylpent-4-yn-1-amine is commercially available from multiple established research chemical suppliers with standardized specifications. Chemenu offers the compound as catalog number CM666671 with minimum purity of 95% (HPLC), molecular weight 159.23 g/mol, and provides the validated SMILES string NC(CCC#C)C1=CC=CC=C1 . AKSci supplies the compound as catalog number 1795DR with 95% minimum purity specification, long-term storage recommendation in cool, dry conditions, and full quality assurance documentation including available SDS and Certificate of Analysis upon request . AaronChem also lists the compound with MDL number MFCD18852267 . This multi-vendor commercial availability ensures supply chain redundancy and competitive sourcing options.

Chemical procurement Research reagents Quality specifications

1-Phenylpent-4-yn-1-amine Research Applications: Evidence-Based Use Cases from Quantitative Data


MAO-A/MAO-B Dual Inhibition Pharmacology Studies

The equivalent nanomolar potency of 1-phenylpent-4-yn-1-amine against both MAO-A and MAO-B (IC50 = 60 nM for each isoform) [1] positions this compound as a useful tool for investigating dual MAO inhibition pharmacology. Unlike the archetypal selective inhibitors clorgyline (MAO-A) and deprenyl (MAO-B) that exhibit >100-fold isoform selectivity [2], this compound's 1:1 selectivity ratio enables research applications where balanced inhibition of both isoforms is required. This profile may be particularly relevant for understanding the pharmacological consequences of non-selective MAO inhibition in neurodegenerative and psychiatric disease models.

Structure-Activity Relationship (SAR) Studies of Phenylalkylamine MAO Inhibitors

1-Phenylpent-4-yn-1-amine serves as a defined reference point in SAR campaigns exploring phenyl substitution effects on MAO inhibition. The compound demonstrates that α-phenyl substitution on a homopropargylamine backbone yields nanomolar MAO-B potency (IC50 = 60 nM) [1] compared to the negligible activity of the unsubstituted parent scaffold [3]. This >20-fold potency differential provides a quantifiable benchmark for evaluating additional structural modifications, including chain length variation, N-substitution, and aromatic ring functionalization, in medicinal chemistry optimization programs targeting MAO enzymes.

Synthetic Intermediate for Click Chemistry and Alkyne-Functionalized Probe Development

The terminal alkyne moiety of 1-phenylpent-4-yn-1-amine, confirmed by the validated SMILES string NC(CCC#C)C1=CC=CC=C1 , enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry applications. The commercially available 95% pure material can be directly employed as a synthetic building block for generating triazole-containing compound libraries, fluorescent probes, or biotinylated affinity reagents. The α-phenyl substitution provides a defined stereocenter and lipophilic anchor that differentiates this building block from simpler alkyne-amines and enables the construction of more complex, drug-like molecular architectures.

Reference Standard for Method Development and Analytical Validation

With established commercial availability at documented purity (≥95%), defined CAS number (1344306-25-7), and MDL identifier (MFCD18852267) , 1-phenylpent-4-yn-1-amine is suitable for use as a reference standard in analytical method development. Applications include HPLC/UPLC method validation, mass spectrometry calibration for alkyne-containing amines, and purity assessment of synthetic batches. The compound's distinct chromatographic and spectroscopic properties, derived from its phenyl and terminal alkyne chromophores, facilitate its detection and quantification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpent-4-yn-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.